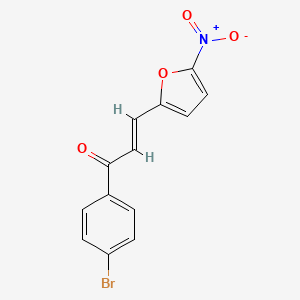
2-benzoyl-3-(2-methoxyphenyl)acrylonitrile
Descripción general
Descripción
2-benzoyl-3-(2-methoxyphenyl)acrylonitrile, also known as BMAN, is a chemical compound that has been widely studied in the field of organic chemistry. It is a yellow crystalline powder that is soluble in organic solvents and has a variety of applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-benzoyl-3-(2-methoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. 2-benzoyl-3-(2-methoxyphenyl)acrylonitrile has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
2-benzoyl-3-(2-methoxyphenyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-benzoyl-3-(2-methoxyphenyl)acrylonitrile is a useful starting material for the synthesis of a variety of compounds with biological activities. Its low toxicity and high solubility in organic solvents make it a useful compound for scientific research. However, its high cost and limited availability may limit its use in some experiments.
Direcciones Futuras
There are many future directions for the study of 2-benzoyl-3-(2-methoxyphenyl)acrylonitrile and its derivatives. One area of research is the development of new compounds with improved biological activities, such as increased potency or selectivity. Another area of research is the development of new synthetic methods for the preparation of 2-benzoyl-3-(2-methoxyphenyl)acrylonitrile and its derivatives. Additionally, the use of 2-benzoyl-3-(2-methoxyphenyl)acrylonitrile as a fluorescent probe and photosensitizer for photodynamic therapy is an area of active research.
Aplicaciones Científicas De Investigación
2-benzoyl-3-(2-methoxyphenyl)acrylonitrile has been widely used in scientific research as a starting material for the synthesis of a variety of compounds, including pyrazoles, pyridazines, and pyrimidines. These compounds have a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 2-benzoyl-3-(2-methoxyphenyl)acrylonitrile has also been used as a fluorescent probe for the detection of metal ions, and as a photosensitizer for photodynamic therapy.
Propiedades
IUPAC Name |
(E)-2-benzoyl-3-(2-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-20-16-10-6-5-9-14(16)11-15(12-18)17(19)13-7-3-2-4-8-13/h2-11H,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHSJEJCIOWDDR-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166166 | |
| Record name | Benzenepropanenitrile, α-[(2-methoxyphenyl)methylene]-β-oxo-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103457-28-9 | |
| Record name | Benzenepropanenitrile, α-[(2-methoxyphenyl)methylene]-β-oxo-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103457-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanenitrile, α-[(2-methoxyphenyl)methylene]-β-oxo-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-phenyl-1,3-thiazol-2-yl)carbonohydrazonoyl]benzonitrile](/img/structure/B3904375.png)

![ethyl 5-(3,4-dimethoxyphenyl)-2-{[5-(dimethylamino)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904390.png)

![2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-cyclohexyl-N-[2-(ethylthio)ethyl]acetamide](/img/structure/B3904417.png)
![ethyl 2-(2-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904426.png)
![N'-[4-(diethylamino)benzylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3904434.png)
![4-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3904447.png)
![2-(dimethylamino)-N-[(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B3904465.png)
![3-[(5-chloro-2-hydroxyphenyl)amino]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B3904468.png)
![5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3904471.png)


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B3904490.png)